5-bromo-2-chloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide
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Overview
Description
5-Bromo-2-chloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 5-Bromo-2-chlorobenzoyl chloride
Starting with 5-bromo-2-chlorobenzoic acid, it is converted to the corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Preparation of 2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethylamine
This intermediate is synthesized via a multi-step process starting from 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridine, which is alkylated using bromoethylamine under basic conditions.
Formation of 5-Bromo-2-chloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide
The final compound is formed by coupling the previously synthesized 5-bromo-2-chlorobenzoyl chloride with the amine intermediate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production would likely focus on optimizing the yield and purity of each intermediate step, employing robust and scalable processes such as flow chemistry or automated synthesis platforms. Key considerations would include cost-effectiveness, environmental impact, and reproducibility.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation
The methoxy group may undergo oxidative demethylation to yield a corresponding hydroxy group.
Reduction
The carbonyl group in the pyridine ring can be reduced to form an alcohol.
Substitution
The halogens (bromo and chloro) on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: : Sodium ethoxide (NaOEt) or sodium amide (NaNH₂) in solvents like ethanol or liquid ammonia.
Major Products Formed from These Reactions
Oxidation: : Formation of a phenolic compound.
Reduction: : Formation of an alcohol derivative.
Substitution: : Introduction of nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules:
Biology
Biochemical Studies: : It can be used to study enzyme interactions, particularly those involving halogenated aromatic compounds.
Medicine
Pharmaceuticals: : Potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Material Science: : It could be used in the development of novel polymers or as a precursor in the synthesis of advanced materials.
Mechanism of Action
Molecular Targets and Pathways Involved
The compound likely interacts with specific proteins or enzymes through its halogenated benzamide moiety, potentially inhibiting or modulating their activity. The exact mechanism would depend on the specific biological target and the context of its application.
Comparison with Similar Compounds
Unique Features
The presence of both bromine and chlorine atoms on the benzene ring, combined with the pyridinone moiety, provides a unique combination of electronic and steric properties that can influence its reactivity and biological activity.
Similar Compounds
5-Bromo-2-chlorobenzamide: : Similar benzene ring substitution pattern but lacks the pyridinone moiety.
2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethylbenzamide: : Similar pyridinone group but different benzene ring substitutions.
This compound stands out due to its unique combination of functional groups, which provides a diverse array of chemical and biological properties, making it a versatile tool in scientific research.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O3/c1-10-7-12(23-2)9-15(21)20(10)6-5-19-16(22)13-8-11(17)3-4-14(13)18/h3-4,7-9H,5-6H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAODQXTVPJHBQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=C(C=CC(=C2)Br)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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